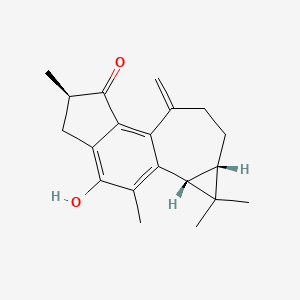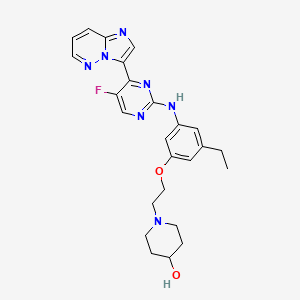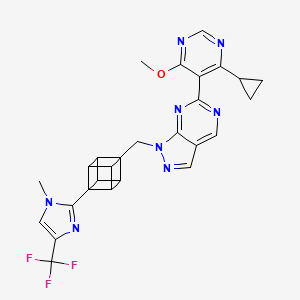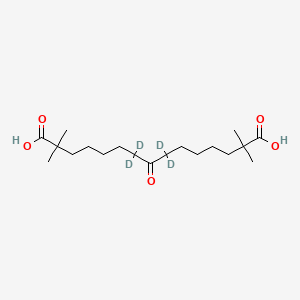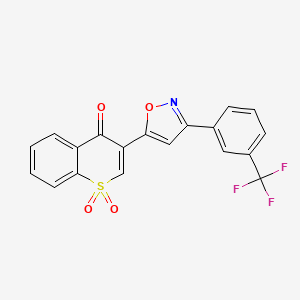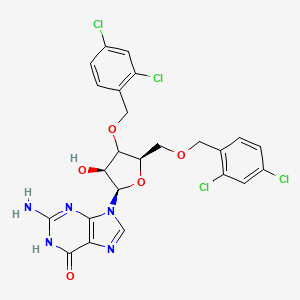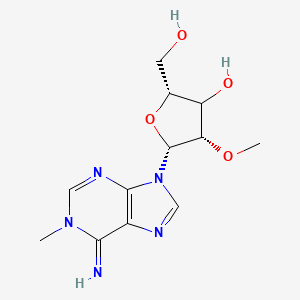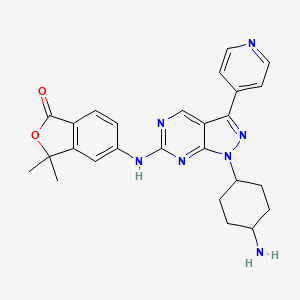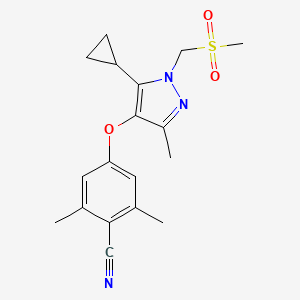
PR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PR antagonist 1: is a selective progesterone receptor antagonist. Progesterone receptors play a crucial role in various physiological systems, including female reproduction and the central nervous system. This compound is used in the research of progesterone-related diseases such as endometriosis and uterine fibroids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of PR antagonist 1 involves the development of a practical synthesis of the progesterone receptor antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures to industrial levels, ensuring the purity and yield of the compound are maintained.
Análisis De Reacciones Químicas
Types of Reactions: : PR antagonist 1 undergoes various chemical reactions, including substitution reactions, where functional groups on the molecule are replaced with other groups. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed: : The major products formed from the reactions involving this compound depend on the specific reaction being carried out. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, PR antagonist 1 is used as a tool to study the structure-activity relationships of progesterone receptor antagonists. It helps researchers understand how modifications to the molecular structure affect the compound’s activity and selectivity .
Biology: : In biology, this compound is used to investigate the role of progesterone receptors in various physiological processes. It helps researchers study the effects of progesterone receptor antagonism on cellular functions and signaling pathways .
Medicine: : In medicine, this compound is being explored for its potential therapeutic applications in treating progesterone-related diseases such as endometriosis, uterine fibroids, and hormone-dependent cancers . It has shown promising results in preclinical models and clinical studies .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting progesterone receptors. It serves as a lead compound for designing and synthesizing more potent and selective progesterone receptor antagonists .
Mecanismo De Acción
PR antagonist 1 exerts its effects by binding to the progesterone receptor and preventing progesterone from activating the receptor . This inhibition blocks the downstream signaling pathways that are normally activated by progesterone, leading to changes in gene expression and cellular functions. The molecular targets and pathways involved include the progesterone response elements within the promoter region of target genes .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to PR antagonist 1 include other progesterone receptor antagonists such as mifepristone, onapristone, and ulipristal acetate . These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications.
Uniqueness: : this compound is unique in its chemical structure and selectivity for the progesterone receptor. It belongs to a novel class of nonsteroidal progesterone receptor antagonists with a phenanthridinone skeleton, which distinguishes it from other nonsteroidal PR antagonists . This unique structure contributes to its high selectivity and potent antagonistic activity.
Propiedades
Fórmula molecular |
C18H21N3O3S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-[5-cyclopropyl-3-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 |
Clave InChI |
LBMVEJSOQQOLHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


